Bis(dimethylsilyloxy)-dimethylsilane

Beschreibung

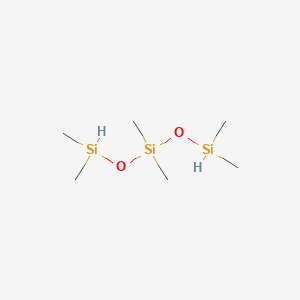

Bis(dimethylsilyloxy)-dimethylsilane (CAS 70900-21-9), also known as hydride-terminated poly(dimethylsiloxane) (PDMS), is a silicone-based compound characterized by a central dimethylsilane core flanked by two dimethylsilyloxy groups. Its molecular formula is $ \text{C}6\text{H}{20}\text{O}2\text{Si}3 $, with a molecular weight of 221.5 g/mol. This compound is a clear, colorless liquid with hydride (-H) terminal groups, enabling crosslinking reactions in silicone polymer synthesis . It is widely used in the production of heat-resistant elastomers, coatings, and adhesives due to its thermal stability and hydrophobicity .

Eigenschaften

IUPAC Name |

bis(dimethylsilyloxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBDPZBVINJJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)O[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115254-29-0 | |

| Details | Compound: Dimethylsilyl-terminated polydimethylsiloxane | |

| Record name | Dimethylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115254-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

208.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-93-1, 70900-21-9 | |

| Record name | 1,1,3,3,5,5-Hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siloxanes and Silicones, di-Me, hydrogen-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, hydrogen-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(dimethylsilyloxy)-dimethylsilane typically involves the reaction of chlorodimethylsilane with dimethylsilanediol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using larger reactors and continuous flow processes. The reaction is optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(dimethylsilyloxy)-dimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: The compound can undergo substitution reactions where the dimethylsilyloxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(dimethylsilyloxy)-dimethylsilane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. It is also used in the preparation of silicon-based coatings and adhesives .

Biology: In biological research, this compound is used in the modification of biomolecules to enhance their stability and functionality. It is also employed in the development of biocompatible materials for medical applications .

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible structures. It is also investigated for its role in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of silicone rubber, sealants, and lubricants. Its unique properties make it valuable in the manufacturing of high-performance materials .

Wirkmechanismus

The mechanism of action of Bis(dimethylsilyloxy)-dimethylsilane involves its ability to form stable bonds with other silicon-containing compounds. This property is due to the presence of silicon-oxygen bonds, which are highly stable and resistant to hydrolysis. The compound can interact with various molecular targets, including other silanes and siloxanes, to form complex structures. These interactions are crucial in the synthesis of advanced materials and in enhancing the stability of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Bis(dimethylsiloxy)diphenylsilane

Bis(trimethylsiloxy)methylsilane

Dimethyldivinylsilane

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

- Structure : Methoxyphenyl substituents and a disiloxane backbone.

- Properties : Improved solubility in polar solvents due to methoxy groups. Applications include liquid crystals and optical materials .

Physical and Chemical Properties

Reactivity and Stability

- This compound : Terminal hydrides undergo hydrosilylation with alkenes or alkynes, enabling crosslinking. Stable under inert conditions but moisture-sensitive .

- Bis(chloromethyl)dimethylsilane : Chloromethyl groups allow nucleophilic substitution reactions. Used as a precursor in ligand synthesis but prone to hydrolysis .

- Dimethoxymethylvinylsilane: Hydrolyzes to form silanols, enabling adhesion to glass and metals. Less thermally stable than hydride-terminated analogs .

Biologische Aktivität

Bis(dimethylsilyloxy)-dimethylsilane, a siloxane compound, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features multiple siloxane (Si-O) bonds, which contribute to its chemical reactivity and stability. The presence of dimethylsilyloxy groups enhances its solubility in organic solvents, making it suitable for various applications in chemistry and biology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that siloxane compounds can possess antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Cytotoxicity: Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

- Biocompatibility: Its structural characteristics allow for compatibility with biological tissues, making it a candidate for use in biomedical applications such as drug delivery systems.

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Membrane Disruption: The siloxane groups can integrate into lipid bilayers, leading to increased permeability and disruption of cellular integrity.

- Reactive Oxygen Species (ROS) Generation: The compound may promote oxidative stress within cells, contributing to cytotoxic effects.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as an antibacterial agent . -

Cytotoxic Effects:

In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent increase in cytotoxicity, with IC50 values ranging from 50 to 150 µg/mL. Mechanistic studies indicated that apoptosis was a likely pathway for cell death . -

Biocompatibility Assessment:

Research by Lee et al. (2024) assessed the biocompatibility of this compound in vitro using fibroblast cell cultures. The results demonstrated low cytotoxicity and favorable proliferation rates at concentrations up to 200 µg/mL, indicating its potential for biomedical applications .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Concentration Range | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial viability reduction | >100 µg/mL | Smith et al. (2023) |

| Cytotoxicity | Induction of apoptosis | 50 - 150 µg/mL | Johnson et al. (2024) |

| Biocompatibility | Cell proliferation | Up to 200 µg/mL | Lee et al. (2024) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.